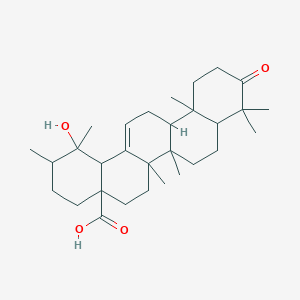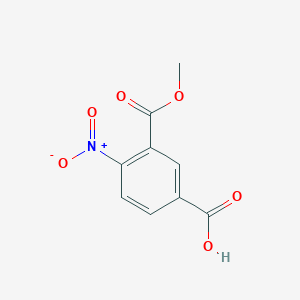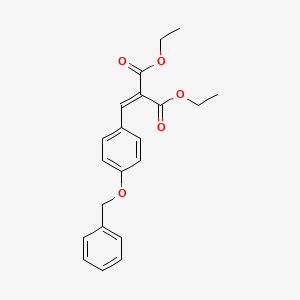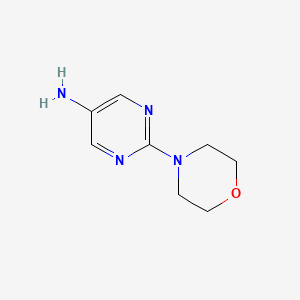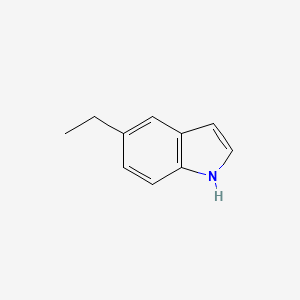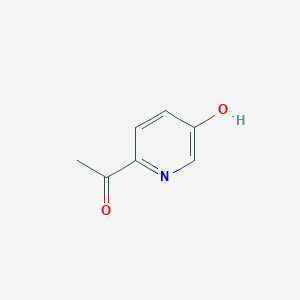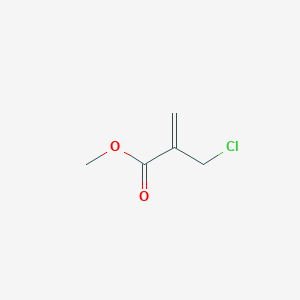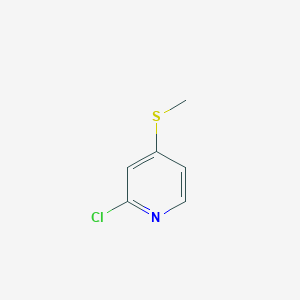![molecular formula C7H4ClNO B1590564 7-Chlorofuro[2,3-c]pyridine CAS No. 84400-99-7](/img/structure/B1590564.png)
7-Chlorofuro[2,3-c]pyridine
Vue d'ensemble
Description
7-Chlorofuro[2,3-c]pyridine is a heterocyclic aromatic compound . It has a molecular weight of 153.57 . This compound is used in the synthetic preparation of many useful biological compounds such as non-nucleoside inhibitors of HIV-1 reverse transcriptase .
Molecular Structure Analysis
The molecular formula of 7-Chlorofuro[2,3-c]pyridine is C7H4ClNO . The structure of this compound includes a six-membered ring with two nitrogen atoms at positions 1 and 3 .Physical And Chemical Properties Analysis
7-Chlorofuro[2,3-c]pyridine is a solid at room temperature . It has a density of 1.4±0.1 g/cm3, a boiling point of 242.8±20.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C .Applications De Recherche Scientifique
-
Pharmaceutical Research
- Pyridine scaffolds, which include “7-Chlorofuro[2,3-c]pyridine”, are used in the field of medicinal chemistry research . They are consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) .
- The methods of application or experimental procedures involve synthesizing target pharmaceuticals and agrochemicals .
- The outcomes obtained include the development of several potent and eligible candidates against a range of diversified diseases .
-
Synthetic Preparation of Biological Compounds
-
Drug Designing
- Chlorofuro pyridine-5-carboxylic acid, a derivative of “7-Chlorofuro[2,3-c]pyridine”, is used in various scientific research applications.
- The methods of application or experimental procedures involve studying molecular interactions and designing new drugs.
- The outcomes obtained include the development of new drugs.
Safety And Hazards
This compound is associated with several hazard statements including H302, H315, H320, H335, indicating it may be harmful if swallowed, cause skin irritation, cause eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Orientations Futures
While specific future directions for 7-Chlorofuro[2,3-c]pyridine are not mentioned in the search results, it’s noted that pyridine-based molecules have been consistently incorporated in a diverse range of drug candidates approved by the FDA . This suggests that 7-Chlorofuro[2,3-c]pyridine and related compounds may continue to be of interest in medicinal chemistry research.
Propriétés
IUPAC Name |
7-chlorofuro[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUYPLVLAHBYCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=CO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510846 | |
| Record name | 7-Chlorofuro[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chlorofuro[2,3-c]pyridine | |
CAS RN |
84400-99-7 | |
| Record name | 7-Chlorofuro[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloropyrazolo[1,5-a]pyridine](/img/structure/B1590481.png)


